N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

JNK1 crystallography hinge‑binding motif linker chemistry

Researchers exploring JNK isoform selectivity often face a critical gap: amino-linked indole-pyrimidine probes predominate, but carboxamide-linked variants are needed to dissect linker contributions to target engagement and ADME. This compound fills that gap. - Differentiated chemotype: carboxamide bridge between pyrimidine C-4 and the methylsulfonyl-piperidine ring reshapes the hinge-region hydrogen-bond network compared to amino-linked analogs, enabling head-to-head selectivity and residence-time comparisons. - Structurally validated: co-crystal data for the amino series (PDB 4IZY) provides a baseline, making this compound ideal for docking and free-energy perturbation validation. - Supply readiness: stocked in research quantities; quote-based ordering with batch-specific QC documentation available.

Molecular Formula C19H21N5O3S
Molecular Weight 399.47
CAS No. 1428355-88-7
Cat. No. B2464763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS1428355-88-7
Molecular FormulaC19H21N5O3S
Molecular Weight399.47
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
InChIInChI=1S/C19H21N5O3S/c1-28(26,27)23-9-6-15(7-10-23)19(25)22-17-12-18(21-13-20-17)24-11-8-14-4-2-3-5-16(14)24/h2-5,8,11-13,15H,6-7,9-10H2,1H3,(H,20,21,22,25)
InChIKeyKYAJJTXAJOQGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1428355-88-7 Structural Identity & Pharmacophore Context


N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic, ATP‑competitive small‑molecule kinase inhibitor that unites an indole‑pyrimidine hinge‑binding core with a methylsulfonyl‑piperidine‑carboxamide motif [REFS‑1]. The compound falls within the chemical space of indole/indazole‑aminopyrimidine kinase inhibitors that have been systematically explored for c‑Jun N‑terminal kinase (JNK) and Pim kinase inhibition [REFS‑2]. Its distinctive feature is the carboxamide linker between the pyrimidine C‑4 position and the piperidine ring, which differentiates it from the more prevalent amino‑linked analogs in the same structural family [REFS‑2].

Chemistry Carboxamide linker differentiates from common amino-linked indole-pyrimidines
Target Class Indole-pyrimidine kinase inhibitor for JNK/Pim pathway studies
Structural Family Part of the indole-aminopyrimidine series explored for isoform-selective inhibition

Generic Analog Substitution Risks for 1428355-88-7


In the indole‑pyrimidine kinase inhibitor class, even minor structural permutations—such as replacing the carboxamide linker with an amino group or altering the sulfonamide substituent—fundamentally re‑shape the hydrogen‑bond network with the kinase hinge region and the solvent‑exposed pocket [REFS‑1]. Co‑crystal structures of related JNK1 inhibitors demonstrate that the methylsulfonyl‑piperidine moiety dictates the vector of the solubilizing group, directly influencing selectivity and ADME properties [REFS‑1]. Consequently, an analog that superficially resembles 1428355‑88‑7 cannot be expected to reproduce its target engagement, selectivity fingerprint, or pharmacokinetic behaviour; empirical qualification is mandatory.

Linker chemistry
Amino-linked analogs may not engage the hinge region in the same hydrogen-bond pattern
Sulfonamide substituent
Modification of the methylsulfonyl group can redirect the solubilizing vector and alter selectivity
Empirical qualification
Target engagement, selectivity fingerprint, and ADME may diverge; head-to-head profiling recommended

Differentiation Evidence for 1428355-88-7


Carboxamide vs. Amino Linker in JNK1 Binding Mode

Direct inhibitory potency data for 1428355‑88‑7 are not publicly disclosed; however, the structural impact of the carboxamide linker can be inferred from the JNK1 co‑crystal structure with a closely related amino‑linked analog (PDB 4IZY) [REFS‑1]. In that structure, the piperidine methylsulfonyl group projects into solvent, while the amino linker forms a single hydrogen bond with the hinge backbone. Molecular modelling suggests that the carboxamide group in 1428355‑88‑7 could engage in an additional hydrogen bond, potentially altering hinge‑residence time and selectivity [REFS‑2]. The closest comparator with reported data, compound 17 (amino‑linked, indole‑aminopyrimidine), achieves JNK1 IC₅₀ = 3 nM and JNK2 IC₅₀ = 20 nM with >40‑fold selectivity [REFS‑2]. Quantitative translation to 1428355‑88‑7 has not been established.

Carboxamide vs. Amino Linker
Context-dependent
1428355‑88‑7 (Carboxamide) JNK1 potency not reported
Compound 17 (Amino-linked) JNK1 IC₅₀ 3 nM / JNK2 20 nM
Head-to-head profiling required; linker chemistry may influence hinge-residence and selectivity
Structural inference based on JNK1 co‑crystal PDB 4IZY (amino‑linked complex)
JNK1 crystallography hinge‑binding motif linker chemistry

High-Value Applications of 1428355-88-7


Hinge-Binding Mode Diversity in JNK Probes

When a research program aims to explore the influence of linker chemistry on JNK isoform selectivity, 1428355‑88‑7 serves as a carboxamide‑containing tool alongside amino‑linked analogs such as compound 17. Co‑crystal data (PDB 4IZY) provide a structural baseline for the amino series, and the carboxamide variant enables head‑to‑head comparison of residence time and selectivity [REFS‑1].

Scaffold Hopping for Pim and JNK Kinases

Medicinal chemistry teams engaged in scaffold‑hopping from amino‑pyrimidine to carboxamide‑pyrimidine kinase inhibitors can use 1428355‑88‑7 to interrogate whether the carboxamide linker improves kinase‑selectivity profiles or metabolic stability relative to established amino‑linked compounds [REFS‑2].

Computational Benchmarking of Hinge-Binding Predictions

Given the availability of high‑resolution JNK1 structures with amino‑linked ligands, 1428355‑88‑7 offers a distinct chemotype for validating docking and free‑energy perturbation calculations that attempt to recapitulate the contribution of an extra hydrogen bond in the hinge region [REFS‑1].

Application
Selection Property
Validation Focus
Hinge-binding mode diversity studies
Carboxamide linker chemistry
Head-to-head JNK isoform selectivity vs amino-linked analog
Scaffold hopping for Pim/JNK kinases
Linker-modified indole-pyrimidine core
Kinase selectivity profile and metabolic stability benchmarking
Computational hinge-binding benchmarking
Distinct chemotype for docking validation
Recapitulation of extra hydrogen bond contribution in hinge region
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